Jaslanceoside B

Catalog No.
S3129507
CAS No.
188300-82-5
M.F
C26H30O14
M. Wt
566.512
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Jaslanceoside B

CAS Number

188300-82-5

Product Name

Jaslanceoside B

IUPAC Name

(4S,5Z,6S)-5-[2-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxyethylidene]-4-(2-methoxy-2-oxoethyl)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylic acid

Molecular Formula

C26H30O14

Molecular Weight

566.512

InChI

InChI=1S/C26H30O14/c1-36-20(30)10-16-15(8-9-37-19(29)7-4-13-2-5-14(28)6-3-13)25(38-12-17(16)24(34)35)40-26-23(33)22(32)21(31)18(11-27)39-26/h2-8,12,16,18,21-23,25-28,31-33H,9-11H2,1H3,(H,34,35)/b7-4+,15-8-/t16-,18+,21+,22-,23+,25-,26-/m0/s1

InChI Key

MGEVYVDQMTWJNV-HOPHSATRSA-N

SMILES

COC(=O)CC1C(=COC(C1=CCOC(=O)C=CC2=CC=C(C=C2)O)OC3C(C(C(C(O3)CO)O)O)O)C(=O)O

Solubility

not available

Metabolomics Research

Nutraceuticals and Natural Products

Cosmetics and Personal Care Products

Natural Product Derivation

Pharmacological Research

Food Industry Applications

Scientific Field: Food Technology Application Summary: The compound’s potential health benefits are being explored for its use in the food industry . Methods of Application: Studies focus on the incorporation of Jaslanceoside B into food products and evaluating its stability and efficacy. Results Summary: The goal is to develop functional foods that can deliver health benefits beyond basic nutrition.

Environmental Stress Mitigation in Agriculture

Scientific Field: Agricultural Science Application Summary: Jaslanceoside B is researched for its role in mitigating environmental stress in crops . Methods of Application: Application involves treating plants with the compound under various stress conditions. Results Summary: The treatment aims to improve plant resilience and yield under adverse environmental factors.

Molecular Biology Research

Scientific Field: Molecular Biology Application Summary: Jaslanceoside B is used as a tool in molecular biology research to study gene expression and signaling pathways . Methods of Application: The compound is used to treat cells and observe changes in gene expression and molecular signaling. Results Summary: The findings contribute to a better understanding of cellular processes and the development of new therapeutic strategies.

Jaslanceoside B is a glycoside compound derived from the genus Jasminum, commonly known as jasmine. This compound is characterized by its unique structure, which includes a sugar moiety attached to a non-sugar component, typically an aglycone. Glycosides like Jaslanceoside B are significant in various biological processes and exhibit a range of pharmacological properties.

Involving Jaslanceoside B primarily include hydrolysis, where the glycosidic bond between the sugar and aglycone is cleaved in the presence of water, often catalyzed by enzymes or acids. This reaction can be represented as follows:

Jaslanceoside B+H2OAglycone+Sugar\text{Jaslanceoside B}+\text{H}_2\text{O}\rightarrow \text{Aglycone}+\text{Sugar}

Additionally, Jaslanceoside B may participate in oxidation-reduction reactions, especially when interacting with reactive oxygen species or other oxidizing agents, leading to the formation of various metabolites that may exhibit different biological activities.

Jaslanceoside B has been studied for its potential biological activities, including:

  • Antioxidant Activity: It may help neutralize free radicals, thereby protecting cells from oxidative stress.
  • Anti-inflammatory Effects: Research indicates that it can inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.
  • Antimicrobial Properties: Jaslanceoside B exhibits activity against certain bacterial strains, suggesting potential use in antimicrobial applications.

These biological activities are attributed to its structural features and the presence of specific functional groups that interact with biological targets.

The synthesis of Jaslanceoside B can be achieved through various methods:

  • Natural Extraction: The most common method involves extracting the compound from jasmine plants using solvents such as ethanol or methanol.
  • Chemical Synthesis: Synthetic routes may involve glycosylation reactions where a sugar moiety is added to an aglycone under acidic or enzymatic conditions.
  • Biotechnological Approaches: Using microbial fermentation or plant cell cultures can also yield Jaslanceoside B efficiently.

Each method varies in yield and purity, with natural extraction often being preferred for pharmaceutical applications due to its bioactive properties.

Jaslanceoside B has several applications across different fields:

  • Pharmaceuticals: Due to its antioxidant and anti-inflammatory properties, it is explored for use in formulations aimed at treating chronic diseases.
  • Cosmetics: Its skin-protective effects make it a valuable ingredient in skincare products.
  • Food Industry: As a natural preservative and flavor enhancer, Jaslanceoside B can be utilized in food formulations.

Interaction studies involving Jaslanceoside B focus on its effects on various biological systems. Research has shown that it can modulate enzyme activity, particularly those involved in metabolic pathways. Additionally, studies investigating its interactions with cellular receptors have revealed potential mechanisms through which it exerts its biological effects.

Jaslanceoside B shares structural similarities with other glycosides and flavonoids. Here are some comparable compounds:

Compound NameSourceBiological Activity
RutinBuckwheatAntioxidant, anti-inflammatory
QuercetinFruits and vegetablesAntioxidant, antiviral
KaempferolVarious plantsAntioxidant, anticancer

Uniqueness of Jaslanceoside B

What sets Jaslanceoside B apart from these compounds is its specific glycosidic structure derived from jasmine plants, which may confer unique pharmacological properties not found in other glycosides. Its selective antimicrobial activity and potential synergistic effects with other phytochemicals further enhance its uniqueness in therapeutic applications.

XLogP3

-1

Dates

Modify: 2024-04-14

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